molecular formula C15H15NO B1392107 2-(2,6-Dimethylbenzoyl)-4-methylpyridine CAS No. 1187163-93-4

2-(2,6-Dimethylbenzoyl)-4-methylpyridine

Cat. No. B1392107
M. Wt: 225.28 g/mol
InChI Key: MVSWEURUOCMUAS-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylbenzoyl)-4-methylpyridine is a chemical compound that belongs to the family of pyridine derivatives. It is also known as DMMP or Lucirin TPO. This compound has a wide range of applications in various fields, including the chemical industry, pharmaceuticals, and scientific research.

Scientific Research Applications

Electrical Conductivity and Polymer Synthesis

Experiments involving the condensation of 2-methyl- and 2,6-dimethylpyridine with benzaldehyde have led to the development of poly(vinylstyrylpyridine), which has been studied for its electrical conductivity. This polymer has potential applications in the field of conductive materials and electronics (Bruce & Herson, 1969).

Photochemical Dimerization

Research on ultraviolet irradiation of 2-aminopyridine and its derivatives, including 2,6-dimethylpyridine, has demonstrated the formation of photodimers. These dimers possess unusual chemical and physical properties, which could be exploited in the development of new materials and photochemical applications (Taylor & Kan, 1963).

Intramolecular Interactions

Studies have shown that deprotonation of methylpyridines, including 2,6-dimethylpyridine, can lead to the formation of organolithium or -potassium compounds. These compounds exhibit intramolecular B-N bonds and have potential implications in chemistry and material science (Körte et al., 2015).

Catalytic Applications

Research on nickel complexes with phosphinopyridine ligands has included 2-(2,6-dimethylphenyl)-6-[(diphenylphosphanyl)methyl]pyridine. These complexes have shown catalytic activities in the oligomerization of ethylene, suggesting applications in catalysis and industrial chemical processes (Speiser, Braunstein, & Saussine, 2004).

Molecular Structure and Crystallography

Studies on the crystal and molecular structures of 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and its derivatives, related to 2,6-dimethylpyridine, have provided insights into molecular conformations. This research aids in understanding molecular interactions and properties in materials science and pharmaceuticals (Karczmarzyk & Malinka, 2004).

Synthesis of Polymers

Studies involving aromatic amine ligands and copper(I) chloride, using compounds like 2,6-dimethylpyridine, have contributed to the synthesis of polymers such as poly(2,6-dimethyl-1,4-phenylene ether). This research is significant for advancements in polymer science (Kim et al., 2018).

properties

IUPAC Name

(2,6-dimethylphenyl)-(4-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-10-7-8-16-13(9-10)15(17)14-11(2)5-4-6-12(14)3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVSWEURUOCMUAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(=O)C2=C(C=CC=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401222148
Record name (2,6-Dimethylphenyl)(4-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401222148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Dimethylbenzoyl)-4-methylpyridine

CAS RN

1187163-93-4
Record name (2,6-Dimethylphenyl)(4-methyl-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187163-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,6-Dimethylphenyl)(4-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401222148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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